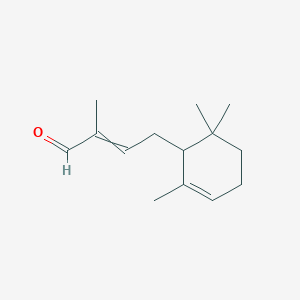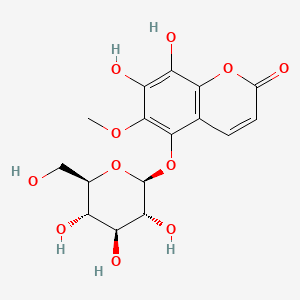
7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside is a naturally occurring compound belonging to the coumarin family. It is characterized by its molecular formula C16H18O11 and is known for its diverse biological activities. This compound is often found in various plants and has been studied for its potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside typically involves the condensation of hydroxyhydroquinone triacetate with malonic acid in the presence of concentrated sulfuric acid . This reaction leads to the formation of the coumarin core, which is then glycosylated to produce the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biotechnological methods, such as microbial fermentation, can also be explored for more sustainable production.
化学反应分析
Types of Reactions: 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as methoxy and hydroxy derivatives.
科学研究应用
7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
Fraxetin (7,8-Dihydroxy-6-methoxycoumarin): A closely related compound with similar antioxidant properties.
Esculetin (6,7-Dihydroxycoumarin): Another coumarin derivative known for its anti-inflammatory and anticancer activities.
Uniqueness: 7,8-Dihydroxy-6-methoxycoumarin 5-beta-D-Glucoside is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts.
属性
分子式 |
C16H18O11 |
|---|---|
分子量 |
386.31 g/mol |
IUPAC 名称 |
7,8-dihydroxy-6-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C16H18O11/c1-24-15-11(22)10(21)13-5(2-3-7(18)26-13)14(15)27-16-12(23)9(20)8(19)6(4-17)25-16/h2-3,6,8-9,12,16-17,19-23H,4H2,1H3/t6-,8-,9+,12-,16+/m1/s1 |
InChI 键 |
BAZWWTPGKHBBQD-YEHKCIQMSA-N |
手性 SMILES |
COC1=C(C2=C(C(=C1O)O)OC(=O)C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
COC1=C(C2=C(C(=C1O)O)OC(=O)C=C2)OC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


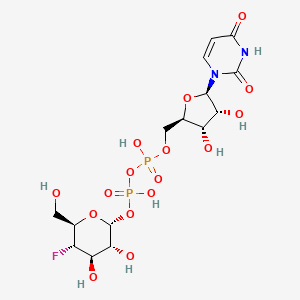
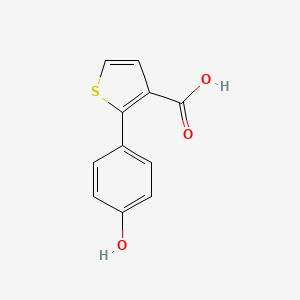
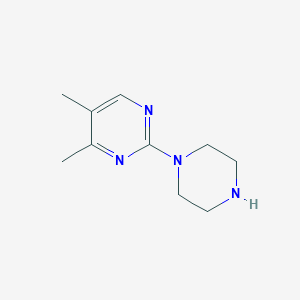
![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
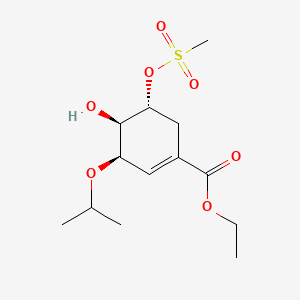
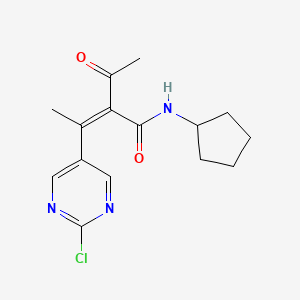

![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)
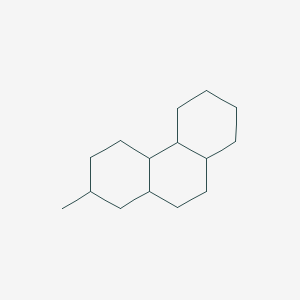
![(6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl methanesulfonate (Mixture of diastereomers)](/img/structure/B13857822.png)
![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]Pyridine-6-ol](/img/structure/B13857827.png)
![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)
